2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol
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Overview
Description
2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol is an organic compound that features both an amino group and a hydroxyl group attached to a phenyl ring substituted with a methoxymethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol typically involves the reaction of 3-(methoxymethoxy)benzaldehyde with nitromethane under basic conditions to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst to yield the desired amino alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the nitro group yields the amino alcohol.
Scientific Research Applications
2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural properties make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: The compound may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which 2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol: This compound has a trifluoromethyl group instead of a methoxymethoxy group, which can significantly alter its chemical properties and biological activity.
2-Amino-1-[3-(methoxy)phenyl]ethanol: This compound lacks the additional methoxy group, making it less sterically hindered and potentially more reactive in certain chemical reactions.
Uniqueness
2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol is unique due to the presence of the methoxymethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-amino-1-[3-(methoxymethoxy)phenyl]ethanol |
InChI |
InChI=1S/C10H15NO3/c1-13-7-14-9-4-2-3-8(5-9)10(12)6-11/h2-5,10,12H,6-7,11H2,1H3 |
InChI Key |
WREOOKSJOKHSPS-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=CC(=C1)C(CN)O |
Origin of Product |
United States |
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